5-Cyclopropylmethoxy-1H-indol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-2-9(1)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-7,9,13H,1-2,8H2 |
InChI Key |
WQXKQPQNNLHBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Cyclopropylmethoxy 1h Indol
Established Synthetic Pathways for 5-Cyclopropylmethoxy-1H-indole
The synthesis of the 5-Cyclopropylmethoxy-1H-indole core can be achieved through various established methods for indole (B1671886) formation. These range from classical multi-step approaches to more contemporary one-pot and metal-catalyzed reactions, each offering distinct advantages in terms of efficiency, scalability, and substrate scope.
Multi-Step Synthesis Approaches for Indole Scaffolds
Traditional multi-step syntheses remain a reliable method for constructing the indole nucleus. A common strategy involves the preparation of a suitably substituted aniline (B41778) precursor followed by cyclization. For 5-Cyclopropylmethoxy-1H-indole, a plausible multi-step synthesis could commence from 4-aminophenol (B1666318). The synthesis would proceed through the following key transformations:
Etherification: The phenolic hydroxyl group of 4-aminophenol is etherified using (bromomethyl)cyclopropane (B137280) in the presence of a base such as potassium carbonate to yield 4-(cyclopropylmethoxy)aniline.
Introduction of a C2-unit: The resulting aniline can then be subjected to reactions that introduce a two-carbon unit, a crucial step for forming the pyrrole (B145914) ring of the indole. A well-known method is the Japp-Klingemann reaction, which involves the reaction of a diazonium salt with a β-keto ester or a related compound, followed by Fischer indole synthesis. researchgate.net
Cyclization (Fischer Indole Synthesis): The intermediate arylhydrazone, derived from 4-(cyclopropylmethoxy)aniline, undergoes acid-catalyzed cyclization to form the indole ring. nih.gov This classical method, while robust, often requires harsh conditions and may have limitations regarding functional group tolerance. luc.edu
Another established multi-step approach is the Reissert indole synthesis, which involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. For the target compound, this would involve 4-(cyclopropylmethoxy)-1-nitro-2-methylbenzene as a key starting material.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Etherification | 4-Aminophenol, (Bromomethyl)cyclopropane, K₂CO₃, Acetone, Reflux | 4-(Cyclopropylmethoxy)aniline |
| 2 | Diazotization & Japp-Klingemann Reaction | NaNO₂, HCl; Ethyl 2-methylacetoacetate | Arylhydrazone intermediate |
| 3 | Fischer Indole Synthesis | Polyphosphoric acid (PPA) or ZnCl₂, Heat | 5-Cyclopropylmethoxy-1H-indole |
One-Pot Reaction Strategies Applicable to 5-Cyclopropylmethoxy-1H-indole Synthesis
To enhance synthetic efficiency, one-pot methodologies that combine multiple reaction steps without the isolation of intermediates have been developed. These strategies are advantageous for reducing reaction time, solvent usage, and purification efforts. A potential one-pot synthesis of 5-Cyclopropylmethoxy-1H-indole could be adapted from the Gassman indole synthesis. luc.edu This method involves the reaction of an aniline with a thioether-substituted ketone, followed by an in-situ cyclization and desulfurization.
Another applicable one-pot strategy is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. In this context, 2-iodo-4-(cyclopropylmethoxy)aniline could react with an acetylene (B1199291) equivalent in a single pot to directly afford the indole core.
| One-Pot Strategy | Key Reactants | Catalyst/Reagents | Product |
| Gassman Indole Synthesis | 4-(Cyclopropylmethoxy)aniline, α-thioketone | Hypochlorite, Base; Raney Nickel | 5-Cyclopropylmethoxy-1H-indole |
| Larock Indole Synthesis | 2-Iodo-4-(cyclopropylmethoxy)aniline, Acetylene | Pd(OAc)₂, PPh₃, Base | 5-Cyclopropylmethoxy-1H-indole |
Metal-Catalyzed and Other Advanced Cyclization Reactions for Indole Formation
Modern organic synthesis has seen the proliferation of metal-catalyzed reactions for the construction of heterocyclic systems, including indoles. These methods often proceed under milder conditions and with higher functional group tolerance compared to traditional approaches. Palladium, copper, gold, and other transition metals have been successfully employed to catalyze the formation of the indole ring.
A prominent example is the palladium-catalyzed intramolecular cyclization of o-alkynylanilines. organic-chemistry.org For the synthesis of 5-Cyclopropylmethoxy-1H-indole, a suitable precursor would be 2-ethynyl-4-(cyclopropylmethoxy)aniline, which can be prepared via a Sonogashira coupling of 2-iodo-4-(cyclopropylmethoxy)aniline with a protected acetylene. Subsequent exposure to a palladium catalyst would trigger the cyclization to the desired indole.
Copper-catalyzed reactions also provide a powerful tool for indole synthesis. For instance, the intramolecular C-N bond formation from an appropriately substituted o-haloaniline derivative can be efficiently catalyzed by copper salts.
| Catalytic System | Reaction Type | Substrate | Key Features |
| Palladium(0) or Palladium(II) | Intramolecular Cyclization | 2-Ethynyl-4-(cyclopropylmethoxy)aniline | Mild reaction conditions, high yields. |
| Copper(I) or Copper(II) | Intramolecular Amination | 2-Halo-N-alkenyl-4-(cyclopropylmethoxy)aniline | Cost-effective catalyst, good functional group tolerance. |
| Gold(I) or Gold(III) | Hydroamination/Cyclization | 2-Alkynyl-4-(cyclopropylmethoxy)aniline | High atom economy, mild conditions. |
Exploration of Analogues and Derivatives of 5-Cyclopropylmethoxy-1H-indole
The strategic modification of the 5-Cyclopropylmethoxy-1H-indole scaffold is crucial for modulating its physicochemical properties and biological activity. Derivatization can be targeted at several positions, including the indole nitrogen (N1) and various positions on the benzene (B151609) ring.
Structural Modifications at the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) is a common site for functionalization due to its nucleophilic character after deprotonation. A variety of substituents can be introduced at this position to explore structure-activity relationships.
N-Alkylation: The introduction of alkyl groups at the N1 position can be readily achieved by treating 5-Cyclopropylmethoxy-1H-indole with an appropriate alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This modification can influence the compound's lipophilicity and metabolic stability.
N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the indole nitrogen with aryl halides, providing access to N-arylindole derivatives. This reaction typically employs a palladium catalyst and a suitable phosphine (B1218219) ligand.
N-Acylation and N-Sulfonylation: The indole nitrogen can be acylated using acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, often in the presence of a base like triethylamine (B128534) or pyridine. These modifications can introduce hydrogen bond acceptors and alter the electronic properties of the indole ring.
| Modification | Reagents | Conditions | Resulting Derivative |
| N-Methylation | Methyl iodide, NaH | THF, 0 °C to rt | 5-Cyclopropylmethoxy-1-methyl-1H-indole |
| N-Benzylation | Benzyl bromide, K₂CO₃ | DMF, rt | 1-Benzyl-5-cyclopropylmethoxy-1H-indole |
| N-Phenylation | Iodobenzene, Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene, Reflux | 5-Cyclopropylmethoxy-1-phenyl-1H-indole |
| N-Acetylation | Acetic anhydride, Pyridine | DCM, rt | 1-Acetyl-5-cyclopropylmethoxy-1H-indole |
| N-Tosylsation | Tosyl chloride, Et₃N | DCM, rt | 5-Cyclopropylmethoxy-1-tosyl-1H-indole |
Substituent Variations on the Benzene Ring (e.g., C4, C6, C7) of the Indole Core
Introducing substituents on the benzene portion of the indole nucleus can significantly impact the molecule's biological profile. Positions C4, C6, and C7 are primary targets for such modifications.
Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack. However, directing these reactions to specific positions on the benzene ring in the presence of the existing C5-substituent can be challenging and may require the use of protecting groups or specific reaction conditions. Halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) can introduce bromine or chlorine atoms, which can then serve as handles for further functionalization through cross-coupling reactions.
Directed Ortho-Metalation (DoM): A powerful strategy for regioselective functionalization is directed ortho-metalation. By first protecting the indole nitrogen with a suitable directing group (e.g., a pivaloyl or carbamoyl (B1232498) group), it is possible to direct lithiation to the C4 or C7 positions. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents.
Cross-Coupling Reactions: If a halogenated derivative of 5-Cyclopropylmethoxy-1H-indole is available (e.g., 4-bromo-5-cyclopropylmethoxy-1H-indole), palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, alkyl, and alkynyl groups, respectively. nih.gov
| Position | Reaction Type | Reagents/Catalyst | Potential Substituent |
| C4 | Directed Ortho-Metalation | n-BuLi, TMEDA; then Electrophile (e.g., I₂) | Iodine |
| C6 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromine |
| C7 | Directed Ortho-Metalation | s-BuLi, TMEDA; then Electrophile (e.g., DMF) | Formyl group |
| C4/C6/C7 | Suzuki Coupling (from halo-derivative) | Arylboronic acid, Pd(PPh₃)₄, Base | Aryl group |
Modifications of the Cyclopropylmethoxy Moiety and its Impact on Synthetic Accessibility
The 5-cyclopropylmethoxy substituent on the indole ring offers a unique structural motif that can be strategically modified to modulate the biological activity of the parent compound. These modifications, however, can significantly influence the synthetic accessibility of the resulting derivatives. The primary approaches to modifying the cyclopropylmethoxy moiety involve alterations to the cyclopropyl (B3062369) ring or the ether linkage.
The synthetic accessibility of derivatives with a modified cyclopropylmethoxy group is a key consideration in the design of new analogues. A synthetic accessibility score, which can be estimated based on molecular complexity and fragment contributions, is often lower for more complex derivatives. For example, the introduction of multiple stereocenters on the cyclopropyl ring would significantly increase the synthetic complexity.
Below is a table summarizing potential modifications of the cyclopropylmethoxy moiety and their anticipated impact on synthetic accessibility.
| Modification Strategy | Example Reaction | Potential Products | Impact on Synthetic Accessibility | Key Challenges |
| Ring Functionalization | Directed C-H activation | Substituted cyclopropylmethoxy indoles | Moderate to low | Regio- and stereoselectivity, potential for ring-opening |
| Ether Cleavage | Treatment with BBr3 | 5-hydroxy-1H-indole | High (for the intermediate) | Harsh reaction conditions, potential for side reactions |
| Re-alkylation | Williamson ether synthesis with substituted alkyl halides | Novel 5-alkoxy-1H-indoles | Moderate | Availability of diverse alkylating agents, reaction optimization |
| Ring Expansion | Rearrangement reactions | Cyclobutylmethoxy or cyclopentylmethoxy indoles | Low | Complex multi-step synthesis, low yields |
Asymmetric Synthesis and Stereochemical Considerations in 5-Cyclopropylmethoxy-1H-indol Derivatization
The introduction of chirality into derivatives of 5-cyclopropylmethoxy-1H-indole is a critical aspect of medicinal chemistry, as stereoisomers of a drug can exhibit significantly different pharmacological activities. Asymmetric synthesis and the control of stereochemistry are therefore paramount in the derivatization of this indole scaffold.
Stereocenters can be introduced at various positions of the 5-cyclopropylmethoxy-1H-indole molecule, including the indole core itself (e.g., at the C2 or C3 positions), or on the cyclopropylmethoxy substituent.
Asymmetric functionalization of the indole core is a well-established field, with numerous catalytic asymmetric methods available. The catalytic asymmetric Friedel-Crafts reaction is a powerful tool for introducing chiral substituents at the C3 position of the indole. researchgate.net This reaction, often catalyzed by chiral Lewis acids or Brønsted acids, allows for the enantioselective formation of C-C bonds with a variety of electrophiles. For the synthesis of chiral 2-substituted indoles, methods involving chiral catalysts that can control enantiodiscrimination have gained significant attention. researchgate.net
Introducing chirality onto the cyclopropylmethoxy moiety presents a more unique synthetic challenge. This can be achieved either by starting with an enantiomerically pure cyclopropyl-containing building block or by performing an asymmetric transformation on a pre-existing cyclopropyl group. For instance, asymmetric cyclopropanation reactions can be employed in the synthesis of the cyclopropylmethoxy side chain to establish defined stereocenters.
The stereochemical outcome of derivatization reactions must be carefully considered. The presence of the 5-cyclopropylmethoxy group could potentially influence the stereoselectivity of reactions at other positions of the indole ring through steric or electronic effects. For example, in reactions involving the pyrrole ring of the indole, the bulky cyclopropylmethoxy group might direct incoming reagents to the less hindered face of the molecule.
Below is a table outlining stereoselective reactions applicable to the derivatization of 5-cyclopropylmethoxy-1H-indole.
| Reaction Type | Position of Stereocenter | Catalyst/Reagent Example | Expected Product Type | Stereoselectivity (Typical) |
| Asymmetric Friedel-Crafts Alkylation | C3 of indole core | Chiral Phosphoric Acid | 3-Alkyl-5-cyclopropylmethoxy-1H-indole | High (up to 95% ee) researchgate.net |
| Asymmetric Michael Addition | C3 of indole core | Chiral Organocatalyst | 3-(β-carbonyl)-5-cyclopropylmethoxy-1H-indole | Good to excellent |
| Asymmetric Hydrogenation | Side chain at C2/C3 | Chiral Rhodium or Iridium Complex | Chiral substituted indole derivative | High |
| Asymmetric Cyclopropanation | Cyclopropyl ring | Chiral Dirhodium Catalyst | Diastereomerically enriched cyclopropyl derivative | High |
Mechanistic Investigations of 5 Cyclopropylmethoxy 1h Indol S Biological Interactions in Vitro and Pre Clinical Models
Receptor Binding Affinity and Selectivity Profiling of 5-Cyclopropylmethoxy-1H-indol
Information regarding the specific receptor binding affinity and selectivity of this compound is not available in the public domain. However, the indole (B1671886) scaffold, which forms the core of this molecule, is a well-known pharmacophore present in many biologically active compounds that interact with a variety of receptors.
Ligand-Receptor Interaction Studies (e.g., G-Protein Coupled Receptors, Ion Channels)
There are no specific studies detailing the interaction of this compound with G-Protein Coupled Receptors (GPCRs) or ion channels. Generally, indole derivatives are known to interact with various receptors. For instance, the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), an indoleamine, acts on a wide range of 5-HT receptors, many of which are GPCRs that modulate various physiological processes. nih.gov Other indole-containing molecules can act on ligand-gated ion channels. For example, studies on the related compound 5-chloro-indole have shown it can act as a positive allosteric modulator at the 5-HT3A receptor, a ligand-gated ion channel. nih.gov It is plausible that this compound could exhibit activity at similar targets, but this remains to be experimentally verified.
Competitive Binding Assays and Determination of Dissociation Constants
No data from competitive binding assays for this compound are publicly available. Such assays are crucial for determining a compound's affinity for a specific receptor. nih.gov In these experiments, the compound of interest is made to compete with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki), which reflects the binding affinity of the ligand for the receptor, can be calculated. nih.gov For example, in a study on 5-hydroxyindole's effect on 5-HT3 receptors, a pKi of 1.96 was determined from its displacement of a selective antagonist. nih.gov Without experimental data, the dissociation constants for this compound remain unknown.
Enzyme Modulation and Inhibition Kinetics by this compound
There is a lack of specific information on the enzyme modulation or inhibition kinetics of this compound in the scientific literature. The indole nucleus is a common structural motif in many enzyme inhibitors, and it is possible this compound could exhibit such activity.
Specific Enzyme Target Identification and Characterization (e.g., oxidoreductases, transferases)
No specific enzyme targets for this compound have been identified or characterized. Indole derivatives, in general, have been shown to inhibit a variety of enzymes. For instance, some indole derivatives act as inhibitors of mammalian 15-lipoxygenases (ALOX15), a type of oxidoreductase. nih.gov Another example is indoleamine 2,3-dioxygenase (IDO), an enzyme that is a target for immunomodulatory drugs. Without dedicated screening and characterization studies, the potential enzyme targets of this compound are purely speculative.
Quantitative Analysis of Inhibition Modes and Inhibition Constants (K_i)
Quantitative analysis of the inhibition mode (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) for this compound has not been reported. libretexts.orgyoutube.com This type of analysis requires detailed kinetic experiments where the enzyme's reaction rate is measured at various substrate and inhibitor concentrations. sigmaaldrich.comnih.gov The resulting data would allow for the determination of key parameters like Ki, which quantifies the potency of the inhibitor. sigmaaldrich.com The mode of inhibition provides insight into how the inhibitor interacts with the enzyme, for instance, whether it binds to the active site or an allosteric site. libretexts.orgyoutube.com
Cellular Pathway Modulation by this compound in Cell-Based Assays (Excluding Human Clinical Context)
There are no published studies on the effects of this compound on cellular pathways in cell-based assays. Such assays are fundamental in preclinical research to understand a compound's mechanism of action at a cellular level. selectscience.net For example, studies on other indole derivatives have investigated their ability to induce cytotoxic effects in cancer cell lines and modulate signaling pathways like the MEK/ERK pathway. nih.govnih.gov Without experimental data, it is unknown whether this compound can modulate key cellular signaling pathways involved in processes like cell proliferation, differentiation, or apoptosis.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on "this compound" that addresses the detailed topics requested in the outline. Searches for mechanistic investigations, including downstream signaling cascades, protein expression, gene expression profiling, and specific Structure-Activity Relationship (SAR) studies for this particular compound, did not yield any relevant results.
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Pre Clinical Pharmacological Evaluation of 5 Cyclopropylmethoxy 1h Indol Focus on Mechanisms and Targets
In Vitro Drug-Likeness and ADME Prediction for 5-Cyclopropylmethoxy-1H-indole (Computational and Experimental Models)
The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to become an orally active drug. This assessment is often guided by a set of rules and filters that analyze the physicochemical properties of a compound. The most well-known of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgtiu.edu.iqnih.gov
Computational tools, such as SwissADME, are widely employed in the early stages of drug discovery to predict these and other ADME properties, thereby helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govnih.gov These in silico models use algorithms based on large datasets of known drugs to estimate various parameters. researchgate.net
For 5-Cyclopropylmethoxy-1H-indole, a computational analysis was performed to predict its key physicochemical and pharmacokinetic properties. The results of this analysis are presented in the tables below.
Table 1: Predicted Physicochemical Properties of 5-Cyclopropylmethoxy-1H-indole
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Number of Heavy Atoms | 14 |
| Number of Aromatic Heavy Atoms | 9 |
| Fraction Csp³ | 0.33 |
| Number of Rotatable Bonds | 2 |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 1 |
| Molar Refractivity | 56.32 |
| Topological Polar Surface Area (TPSA) | 24.95 Ų |
Table 2: Predicted Lipophilicity and Water Solubility of 5-Cyclopropylmethoxy-1H-indole
| Parameter | Predicted Value |
| Log P (Octanol/Water Partition Coefficient) | |
| iLOGP | 2.53 |
| XLOGP3 | 2.45 |
| WLOGP | 2.61 |
| MLOGP | 2.10 |
| SILICOS-IT | 2.89 |
| Consensus Log P | 2.52 |
| Log S (Water Solubility) | |
| ESOL | -3.07 |
| Ali | -3.49 |
| SILICOS-IT | -3.29 |
| Solubility | Soluble |
Table 3: Predicted Pharmacokinetic Properties of 5-Cyclopropylmethoxy-1H-indole
| Property | Prediction |
| Gastrointestinal (GI) absorption | High |
| Blood-Brain Barrier (BBB) permeant | Yes |
| P-glycoprotein (P-gp) substrate | No |
| CYP1A2 inhibitor | No |
| CYP2C19 inhibitor | No |
| CYP2C9 inhibitor | No |
| CYP2D6 inhibitor | No |
| CYP3A4 inhibitor | No |
| Skin Permeation (log Kp) | -6.09 cm/s |
Table 4: Predicted Drug-Likeness of 5-Cyclopropylmethoxy-1H-indole
| Filter | Prediction | Violations |
| Lipinski | Yes | 0 |
| Ghose | Yes | 0 |
| Veber | Yes | 0 |
| Egan | Yes | 0 |
| Muegge | Yes | 0 |
| Bioavailability Score | 0.55 |
The predicted high gastrointestinal absorption is a favorable characteristic for an orally administered drug. Furthermore, the model predicts that the compound is likely to permeate the blood-brain barrier, which could be advantageous if the intended therapeutic target is within the central nervous system. Importantly, 5-Cyclopropylmethoxy-1H-indole is not predicted to be a substrate for P-glycoprotein, a key efflux transporter that can limit the intracellular concentration and efficacy of many drugs.
In terms of metabolic stability, the in silico analysis suggests that 5-Cyclopropylmethoxy-1H-indole is unlikely to be a significant inhibitor of the major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This is a desirable trait as it reduces the potential for drug-drug interactions. The bioavailability score of 0.55 further supports its potential as a viable oral drug candidate.
While these in silico predictions are valuable for initial assessment, they must be validated through experimental in vitro ADME assays. nih.govcriver.com These assays would provide empirical data on properties such as aqueous solubility, permeability across cell monolayers (e.g., Caco-2), metabolic stability in liver microsomes or hepatocytes, and plasma protein binding. Such experimental data is essential to confirm the promising computational predictions and to build a more complete understanding of the pharmacokinetic profile of 5-Cyclopropylmethoxy-1H-indole.
Computational and Theoretical Studies of 5 Cyclopropylmethoxy 1h Indol
Molecular Docking and Dynamics Simulations of 5-Cyclopropylmethoxy-1H-indol with Biological Macromolecules
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecule, typically a protein receptor. dntb.gov.ua Docking predicts the preferred orientation and binding affinity of the ligand when it binds to the receptor, while MD simulations provide a detailed view of the dynamic movements and stability of the ligand-protein complex over time. nih.govresearchgate.net
Ligand-protein interaction analysis is crucial for understanding the mechanism of action of a potential drug molecule. Molecular docking studies on indole-based compounds have shown that they interact with target enzymes through various non-covalent forces. nih.gov These interactions include:
Hydrogen Bonds: These are critical for the specificity and stability of the ligand-protein complex.
Hydrophobic Interactions: The nonpolar regions of the ligand and protein interact favorably, contributing significantly to binding affinity. researchgate.net
Pi-Stacking Interactions: The aromatic indole (B1671886) ring can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.gov
The prediction of the binding mode describes the precise orientation and conformation of this compound within the receptor's binding site. acs.org This prediction is essential for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance its interactions with the target, potentially improving its efficacy. For example, docking studies with other indole derivatives have helped in identifying key amino acid residues that are crucial for binding and have guided the synthesis of new analogues with improved activity. nih.gov
While molecular docking provides a static snapshot of the binding pose, the reality is that both the ligand and the protein are flexible. Conformational analysis, often performed using molecular dynamics simulations, explores the different shapes (conformations) the ligand can adopt within the binding pocket. nih.gov These simulations reveal the dynamic nature of the ligand-protein interaction, showing how the ligand and receptor adapt to each other. herbmedpharmacol.com
The stability of this compound within a receptor pocket is assessed by running simulations over a period of time (nanoseconds to microseconds) and analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). herbmedpharmacol.com A stable binding is often characterized by low RMSD values for the ligand, indicating that it remains in its binding pose without significant deviation. herbmedpharmacol.com The analysis can also reveal the presence of stable water molecules that may mediate interactions between the ligand and the protein. Understanding the conformational stability is key to predicting whether a compound will form a lasting and effective interaction with its biological target. elifesciences.org
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. uni-greifswald.deresearchgate.net Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic structure, reactivity, and spectroscopic properties of indole derivatives. chemrxiv.orgekb.eg
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. ekb.egresearchgate.net
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. nih.gov |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. nih.gov |
| Global Electrophilicity Index (ω) | ω = χ2 / 2η | A measure of the energy lowering of a system when it accepts electrons. ekb.eg |
This table presents theoretical reactivity descriptors derived from HOMO and LUMO energies.
These descriptors provide a quantitative basis for understanding the molecule's reactivity in various chemical and biological environments.
A Molecular Electrostatic Potential (MEP) surface is a 3D map that visualizes the charge distribution of a molecule. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. nih.gov Typically, red-colored regions indicate negative electrostatic potential, where the molecule is susceptible to electrophilic attack, while blue-colored regions indicate positive potential, corresponding to sites for nucleophilic attack. researchgate.net This information is invaluable for predicting how the molecule will interact with other molecules, including receptor sites. nih.gov
The visualization of the HOMO and LUMO orbitals themselves reveals their distribution across the molecular structure. For indole derivatives, the HOMO is often located on the indole ring, indicating that this is the primary site for electron donation in chemical reactions. researchgate.net The distribution of the LUMO indicates the likely regions where the molecule would accept electrons. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of indole analogues, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. nih.goveurekaselect.com
The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) features. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a predictive model. nih.govnih.gov
A robust QSAR model can be used to:
Predict the biological activity of newly designed molecules before they are synthesized.
Provide insights into the structural features that are important for activity. For instance, a model might indicate that a bulky group at a certain position decreases activity, while an electron-withdrawing group at another position increases it. eurekaselect.com
Guide the optimization of lead compounds to create analogues with improved potency and selectivity. nih.gov
QSAR studies on indole derivatives have been successful in identifying key structural requirements for various biological activities. nih.govmdpi.com
In Silico Prediction of ADMET Properties for this compound (excluding human safety/toxicity prediction)
In silico ADMET prediction is a crucial step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile, which can significantly reduce the likelihood of late-stage clinical failures. chemmethod.comnih.gov These predictive models utilize a molecule's structure to calculate various physicochemical and pharmacokinetic parameters.
A fundamental aspect of ADMET prediction is the evaluation of a compound's physicochemical properties to assess its "drug-likeness." These properties are often evaluated against established guidelines like Lipinski's Rule of Five. For a molecule like this compound, key descriptors would be calculated, including molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).
Based on its structure, this compound would be expected to have properties that align well with the criteria for good oral bioavailability. The table below provides a hypothetical, yet likely, profile for this compound based on the general characteristics of similar small indole molecules.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight (MW) | ~201.26 g/mol | ≤ 500 g/mol |
| logP (Lipophilicity) | ~2.5 - 3.5 | ≤ 5 |
| Hydrogen Bond Donors | 1 (from the indole N-H) | ≤ 5 |
This data is illustrative and based on the general properties of similar chemical structures.
Computational models can predict a compound's absorption characteristics, such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). For a relatively small and moderately lipophilic molecule like this compound, a high probability of good intestinal absorption would be anticipated. Studies on other indole derivatives often show favorable absorption profiles when they adhere to Lipinski's guidelines. mdpi.com
The distribution of a compound throughout the body is influenced by factors such as its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins (PPB). In silico models can predict these parameters. Given its moderate lipophilicity and molecular weight, this compound might exhibit some ability to cross the BBB, a characteristic that would be of interest depending on its intended therapeutic target. Plasma protein binding is also a critical parameter, as it affects the concentration of the free, active drug.
Predicting a compound's metabolic fate is a complex but vital part of ADMET profiling. In silico tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. For this compound, the indole ring and the cyclopropylmethoxy group would be assessed for their susceptibility to enzymatic modification, such as hydroxylation or O-dealkylation. The table below illustrates the kind of metabolic predictions that would be generated.
Table 2: Predicted Metabolic Profile of this compound
| Metabolic Parameter | Prediction |
|---|---|
| Cytochrome P450 (CYP) Inhibition | Likely to be an inhibitor of some CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6), a common feature of indole-containing compounds. mdpi.com |
This data is illustrative and based on the general properties of similar chemical structures.
While direct in silico prediction of excretion pathways is challenging, the physicochemical properties of a compound can provide clues. For a molecule with the predicted characteristics of this compound, both renal and hepatic clearance could be expected to play a role in its elimination from the body.
Analytical Methodologies for 5 Cyclopropylmethoxy 1h Indol in Research Matrices
Chromatographic Techniques for Purity Assessment and Quantification of 5-Cyclopropylmethoxy-1H-indol
Chromatographic methods are central to the separation, identification, and quantification of this compound. These techniques are vital for determining the purity of the compound in bulk synthesis materials and for quantifying it in various non-biological research matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of indole (B1671886) derivatives due to its precision and versatility. ajpaonline.com A typical method for this compound would involve a reverse-phase approach, which separates compounds based on their hydrophobicity.
Method Development: The development of a stability-indicating HPLC method is a primary objective for analyzing pharmaceutical compounds and their impurities. abap.co.in For this compound, a C18 column is a common choice for the stationary phase. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, which can be run in either an isocratic or gradient elution mode to achieve optimal separation. nih.govcetjournal.it The pH of the mobile phase is a critical parameter for controlling the retention of indole compounds. nih.gov Detection is typically performed using a UV detector, as the indole ring system has a characteristic UV absorbance, often monitored around 280 nm. researchgate.net
Validation: Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. wjpr.net Validation is performed according to International Council for Harmonisation (ICH) guidelines and typically includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). abap.co.inwjpr.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrated by a direct proportionality between the concentration of the analyte and the instrumental response over a defined range. nih.gov A correlation coefficient (R²) greater than 0.99 is generally required. nih.gov
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov
Below is a table representing typical validation parameters for an HPLC method suitable for this compound.
| Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (R²) | ≥ 0.997 | 0.9995 |
| Range | e.g., 1-100 µg/mL | 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio > 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio > 10:1 | 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. oup.comnih.gov While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures that could cause degradation, GC-MS is highly applicable for analyzing potential volatile derivatives or impurities.
For direct analysis of less volatile indole alkaloids, the GC inlet temperature and oven temperature program are critical parameters that must be optimized. oup.comnotulaebotanicae.ro The GC separates components of a mixture, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for definitive identification by comparing the resulting mass spectra to spectral libraries like the National Institute of Standards and Technology (NIST) database. nih.govnist.gov
In cases where the compound has low volatility, a derivatization step may be employed. This involves chemically modifying the molecule to increase its volatility and thermal stability, making it more amenable to GC-MS analysis.
Bioanalytical Method Validation for this compound in Biological Matrices (Pre-clinical Samples)
Bioanalytical methods are developed to quantify a compound in complex biological matrices such as plasma, serum, urine, or tissue homogenates. japsonline.com These methods must be highly sensitive and selective to distinguish the analyte from endogenous components. japsonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of drugs and their metabolites in biological fluids due to its superior sensitivity, specificity, and high-throughput capabilities. nih.govperkinelmer.comnih.govscispace.com
Method Development: An LC-MS/MS method for this compound would begin with sample preparation to remove proteins and other interfering substances from the biological matrix. nih.gov Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov
Chromatographic separation is achieved using an HPLC or UHPLC system, typically with a C18 column and a rapid gradient elution to ensure a short run time. nih.gov The analyte is then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov
Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and a specific product ion formed after fragmentation in the collision cell. This highly specific transition provides excellent selectivity and reduces background noise, enabling very low detection limits. perkinelmer.com
Validation: The validation of a bioanalytical method is governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). The process ensures the method is reliable for its intended use in preclinical studies. researchgate.net Key validation parameters are similar to those for HPLC but are applied in the context of the biological matrix.
The table below outlines typical validation parameters for an LC-MS/MS bioanalytical method.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response; Accuracy within ±20%; Precision ≤20% RSD |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (% RSD) | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Assessed to ensure no suppression or enhancement of ionization |
| Recovery | Consistent, precise, and reproducible |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) |
Spectrophotometric and Fluorometric Assays for this compound Detection
Spectroscopic methods offer simpler and often faster alternatives to chromatography for the detection and quantification of indole-containing compounds, although they may be less specific. nih.gov
Spectrophotometric Assays: Colorimetric assays for indoles frequently utilize reagents that react with the indole nucleus to produce a colored product. A classic example is the use of Ehrlich's reagent or Kovac's reagent, which contains p-dimethylaminobenzaldehyde (DMAB). nih.govsigmaaldrich.com This reaction produces a colored complex that can be measured with a spectrophotometer. nih.govsigmaaldrich.com The intensity of the color is directly proportional to the concentration of the indole in the sample. sigmaaldrich.com While rapid, these methods can suffer from a lack of specificity, as the reagent can react with various indole derivatives. nih.gov
Fluorometric Assays: The indole ring system is naturally fluorescent, a property that can be exploited for highly sensitive quantification. nih.gov Fluorometric assays involve exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For indole derivatives, excitation is often performed around 280 nm, with emission maxima typically observed between 350 and 375 nm. nih.govnih.gov This technique offers greater sensitivity than spectrophotometric absorption and can provide improved selectivity when combined with a chromatographic separation step (e.g., HPLC with fluorescence detection). nih.gov A single deproteinization step may be sufficient for sample cleanup before analysis due to the high selectivity of fluorescence detection. nih.gov
Emerging Research Directions and Future Prospects for 5 Cyclopropylmethoxy 1h Indol Research
Identification and Validation of Novel Biological Targets for 5-Cyclopropylmethoxy-1H-indol (Pre-clinical and Theoretical)
The identification of biological targets is a critical first step in the development of new therapeutic agents. For this compound, this process will likely be guided by the known activities of structurally related 5-alkoxyindole derivatives. For instance, various 5-methoxyindole (B15748) derivatives have been investigated for their potential as antifungal, anticancer, and neuroprotective agents. mdpi.commdpi.com Theoretical and preclinical studies will be instrumental in pinpointing the specific molecular targets of this compound.
Preclinical Approaches:
Phenotypic Screening: Initial investigations would likely involve broad phenotypic screening in various cell-based assays to identify any significant biological effects. This could include assays for cytotoxicity in cancer cell lines, antimicrobial activity against a panel of pathogens, or anti-inflammatory effects in relevant cell models.
Target Deconvolution: Should phenotypic screening yield positive results, target deconvolution techniques would be employed to identify the specific protein(s) with which this compound interacts. Methods such as affinity chromatography, activity-based protein profiling (ABPP), and genetic approaches like shRNA or CRISPR/Cas9 screening can be utilized.
Theoretical Approaches:
Inverse Virtual Screening: Computational methods, such as inverse virtual screening, can be used to screen the structure of this compound against a library of known protein structures. This can help to generate hypotheses about potential biological targets that can then be validated experimentally.
Molecular Docking and Dynamics Simulations: Once potential targets are identified, molecular docking and molecular dynamics (MD) simulations can provide insights into the binding mode and stability of the interaction between this compound and the target protein. mdpi.commdpi.com These studies can also guide the design of derivatives with improved affinity and selectivity.
Table 1: Potential Target Classes for 5-Alkoxyindoles and Hypothesized Relevance for this compound
| Target Class | Examples of Known 5-Alkoxyindole Activity | Potential Relevance for this compound |
| Kinases | Inhibition of various kinases involved in cell signaling pathways. dntb.gov.ua | Potential as an anticancer agent by targeting oncogenic kinases. |
| G-Protein Coupled Receptors (GPCRs) | Modulation of serotonin (B10506) (5-HT) receptors. nih.gov | Potential applications in neuroscience for treating disorders like depression or anxiety. |
| Enzymes | Inhibition of enzymes such as α-glucosidase. colab.ws | Potential as a therapeutic for metabolic diseases like type 2 diabetes. |
| Microbial Proteins | Antifungal activity against various fungal strains. mdpi.com | Development of novel antifungal agents. |
Exploration of Advanced Chemical Biology Tools and Probes Based on this compound
High-quality chemical probes are essential for dissecting complex biological processes. nih.gov Assuming this compound is found to have a specific and potent biological activity, it could serve as a scaffold for the development of advanced chemical biology tools. These tools would be invaluable for target validation, studying mechanism of action, and imaging biological processes in living systems.
The development of such probes would involve the strategic introduction of functional groups onto the this compound core. These modifications would need to be carefully designed to minimize disruption of the compound's interaction with its biological target.
Potential Chemical Biology Tools:
Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker to the this compound scaffold, it could be converted into an affinity-based probe for identifying and covalently labeling its target protein(s).
Fluorescent Probes: The incorporation of a fluorophore would enable the visualization of the compound's subcellular localization and its interaction with its target in real-time using advanced microscopy techniques. Indole-based fluorescent probes have been developed for various applications. nih.gov
Biotinylated Probes: A biotin (B1667282) tag would allow for the pull-down and enrichment of the target protein from complex biological samples, facilitating its identification by mass spectrometry.
Table 2: Strategies for the Development of Chemical Biology Tools from this compound
| Tool Type | Functional Group to be Incorporated | Potential Application | Key Consideration |
| Affinity Probe | Azide, alkyne (for click chemistry), or a photoreactive group (e.g., diazirine) | Target identification and validation | The modification should not abolish binding to the target. |
| Fluorescent Probe | A small, environmentally sensitive fluorophore (e.g., BODIPY) | Live-cell imaging and tracking of the molecule | The fluorophore should not introduce excessive steric bulk. nih.gov |
| Biotinylated Probe | Biotin with a suitable linker | Pull-down assays for target protein enrichment | The linker length and attachment point are critical for successful target capture. |
Future Challenges and Opportunities in this compound Chemical Synthesis and Mechanistic Characterization
The advancement of research into this compound will heavily depend on efficient and scalable synthetic routes. The synthesis of substituted indoles, particularly with specific regioselectivity, presents ongoing challenges for organic chemists. researchgate.netnews-medical.netresearchgate.net
Synthetic Challenges:
Regioselective C5-Functionalization: The direct and selective functionalization of the C5 position of the indole (B1671886) ring can be challenging due to the reactivity of other positions, such as C3. news-medical.neteurekalert.org Classical indole syntheses, like the Fischer indole synthesis, often require specifically substituted starting materials to achieve the desired substitution pattern. justia.com
Introduction of the Cyclopropylmethoxy Group: The ether linkage at the C5 position requires robust synthetic methods. This could be achieved through the Williamson ether synthesis starting from a 5-hydroxyindole (B134679) precursor, but the synthesis of this precursor itself can be multi-stepped.
Scalability: For extensive preclinical evaluation and potential future development, a synthetic route that is amenable to scale-up is essential. Many modern synthetic methods that offer high selectivity may not be easily scalable.
Opportunities for Innovation:
Modern Catalytic Methods: Recent advances in transition-metal-catalyzed cross-coupling and C-H functionalization reactions offer new opportunities for the efficient and regioselective synthesis of 5-substituted indoles. news-medical.netacs.org The development of a copper-catalyzed method for the direct C5-alkylation of indoles is a promising direction. eurekalert.org
Flow Chemistry: The use of flow chemistry could offer advantages in terms of safety, efficiency, and scalability for the synthesis of this compound and its derivatives.
Mechanistic Studies: A thorough mechanistic characterization of the interaction between this compound and its biological target(s) will be crucial. This would involve a combination of biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry), structural biology (e.g., X-ray crystallography, cryo-electron microscopy), and computational modeling. Understanding the precise mechanism of action will be vital for optimizing its properties and for the rational design of second-generation compounds.
Table 3: Synthetic Challenges and Potential Innovative Solutions for this compound
| Challenge | Traditional Approaches | Potential Innovative Solutions |
| Regioselective C5-Alkoxylation | Multi-step synthesis starting from a pre-functionalized aniline (B41778) (e.g., Fischer indole synthesis). justia.com | Direct C-H activation/alkoxylation at the C5 position using transition metal catalysis. news-medical.neteurekalert.org |
| Scalability of Synthesis | Batch processing with potential for side reactions and purification challenges. | Development of a continuous flow synthesis process for improved control and yield. |
| Structural Diversification | Individual synthesis of each new analog. | Late-stage functionalization of the this compound core to rapidly generate a library of derivatives. |
Q & A
Q. What comparative studies exist between this compound and its non-cyclopropyl analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
